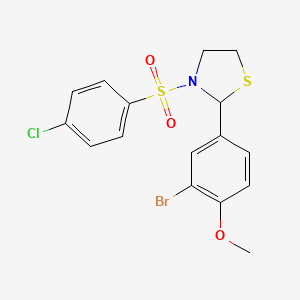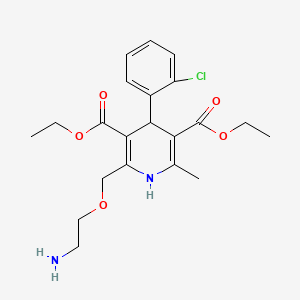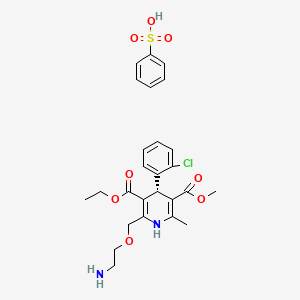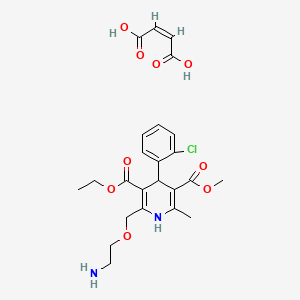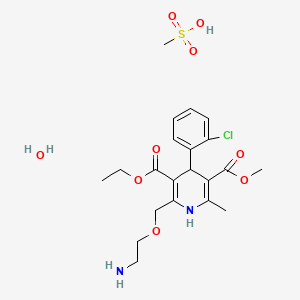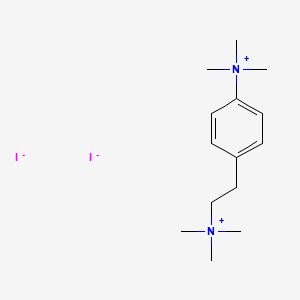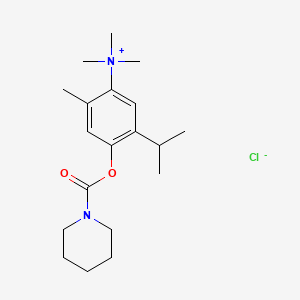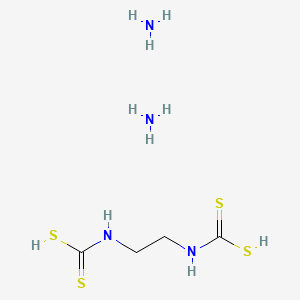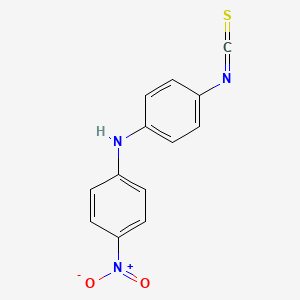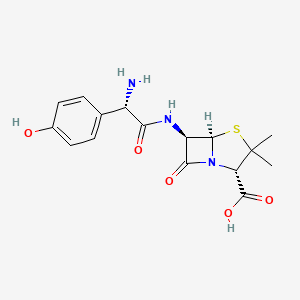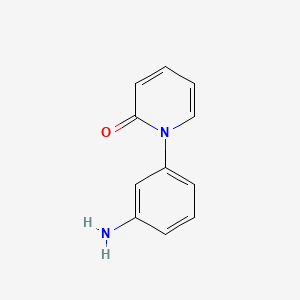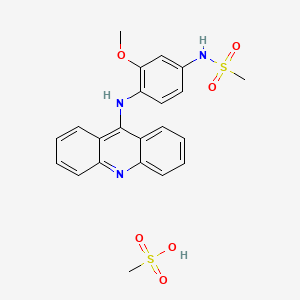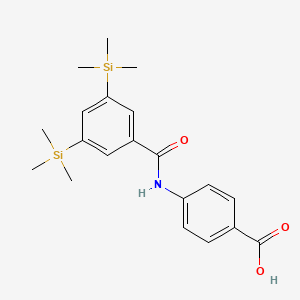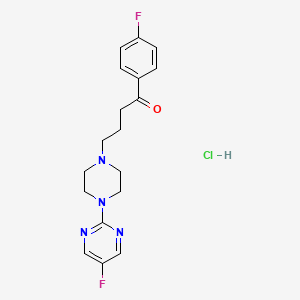
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMY-14786 is the ketone metabolite of BMY-14802 --- a sigma receptor ligand that prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors.
Aplicaciones Científicas De Investigación
Sigma Receptor Antagonist and 5-HT1A Receptor Agonist Properties
- Sigma Receptor Antagonist : This compound, known as BMY-14802 (BMS-181100), acts as a sigma receptor antagonist and exhibits potential antipsychotic activity. It also binds to 5-HT1A receptors, suggesting agonist properties in vivo. In rats, BMY-14802 modulates extracellular serotonin levels in the dorsal raphe and hippocampus, indicating potential anxiolytic effects (Matos, Korpinen, & Yocca, 1996).
Antitumor Activity
- Novel Pyrimidinyl Pyrazole Derivatives : Compounds related to 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated potent cytotoxicity against tumor cells, suggesting potential as antitumor agents (Naito et al., 2005).
Cognitive Dysfunction Improvement
- Effect on Cognitive Dysfunction : Studies have shown that sigma receptor ligands like BMY-14802 can improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications for cognitive impairments related to certain mental health conditions (Ogawa, Okuyama, Araki, & Otomo, 1994).
Neuroleptic Activity
- Neuroleptic Properties : Certain derivatives of 1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride have been synthesized and shown to exhibit potent neuroleptic activity, with some compounds displaying comparable effects to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Drug Intermediates Synthesis
- Biocatalytic Synthesis of Drug Intermediates : This compound has been used in the biocatalytic synthesis of chiral intermediates for pharmaceutical drug candidates, including antipsychotic agents and β-blockers. Its transformation into various derivatives highlights its versatility in drug development (Patel, Hanson, Banerjee, & Szarka, 1997).
Synthesis of Fluoro-Indole Derivatives
- Fluoro-Indole Derivatives : The synthesis of fluoro-indole derivatives related to this compound has been explored, indicating potential applications in the development of new pharmacological agents (Haynes & Swigor, 1994).
Propiedades
Número CAS |
99931-58-5 |
|---|---|
Nombre del producto |
1-Butanone, 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-, monohydrochloride |
Fórmula molecular |
C18H21ClF2N4O |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H20F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13H,1-2,7-11H2;1H |
Clave InChI |
LTVFXGPMWFISAZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
SMILES canónico |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F.Cl |
Apariencia |
Solid powder |
Otros números CAS |
99931-58-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride BMY 14786 BMY-14786 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)
